molecular formula C22H29BrO B8236029 3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol

3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B8236029
M. Wt: 389.4 g/mol
InChI Key: CZJBAALLFMNWJU-UHFFFAOYSA-N
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Description

3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol is an organic compound with a complex structure characterized by multiple isopropyl groups and a bromine atom attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve safety during the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .

Scientific Research Applications

3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The bromine atom and the isopropyl groups play a crucial role in determining the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can be studied using various biochemical and biophysical techniques to elucidate the pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4,6-triisopropylbenzene: Similar in structure but lacks the biphenyl core and the hydroxyl group.

    2-Bromo-1,3,5-triisopropylbenzene: Another similar compound with a different substitution pattern on the benzene ring.

    2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: A related compound used in palladium-catalyzed cross-coupling reactions.

Uniqueness

3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of both the bromine atom and the hydroxyl group on a highly substituted biphenyl core. This combination of functional groups and the steric hindrance provided by the isopropyl groups make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-4-methyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29BrO/c1-12(2)16-10-17(13(3)4)21(18(11-16)14(5)6)19-8-15(7)9-20(23)22(19)24/h8-14,24H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJBAALLFMNWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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